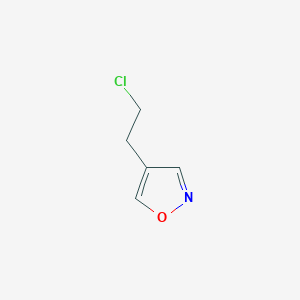

4-(2-Chloroethyl)-1,2-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Chloroethyl)-1,2-oxazole is a useful research compound. Its molecular formula is C5H6ClNO and its molecular weight is 131.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Coordination Chemistry and Ligand Design

4-(2-Chloroethyl)-1,2-oxazole, as part of the oxazole ligands family, is significant in coordination chemistry. Oxazoline ligands have been utilized extensively as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. These ligands are notable for their versatility, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms (Gómez, Muller, & Rocamora, 1999).

Synthesis of 2,4-Disubstituted Oxazoles

The molecule plays a role in the synthesis of various oxazole structures. For instance, 2,4-Oxazole is a structural motif in natural products. A notable synthesis method involves a [3+2] annulation between a terminal alkyne and a carboxamide, facilitated by a gold-catalyzed oxidation strategy. This synthesis is significant for creating diverse oxazole structures with varied functional groups (Luo, Ji, Li, & Zhang, 2012).

Functionalization and Coupling Reactions

This compound is pivotal in the functionalization of oxazole positions using Suzuki coupling reactions. The molecule is effective in coupling with a range of aryl and heteroaryl boronic acids, leading to the synthesis of novel dioxazoles and other oxazole derivatives (Ferrer Flegeau, Popkin, & Greaney, 2006).

Photo-Oxidation and Reactivity Studies

Oxazole and its derivatives, including this compound, have been studied for their reactions with singlet oxygen. These studies are crucial in understanding the physicochemical properties and reactivity of oxazole in various biological and chemical processes (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).

Gold-Catalyzed Synthesis

The molecule is instrumental in the gold-catalyzed synthesis of complex, fully substituted, and functionalized 4-aminooxazoles. This method employs nucleophilic nitrenoid approaches to access the 1,3-N,O-dipole character in oxazoles, leading to the synthesis of biologically pertinent oxazole motifs (Gillie, Jannapu Reddy, & Davies, 2016).

Mécanisme D'action

Target of Action

Similar compounds such as chlorambucil and estramustine, which are nitrogen mustard alkylating agents, are known to target dna . They bind to DNA, causing cross-linking of DNA strands and preventing DNA replication, which is crucial for cell survival .

Mode of Action

Based on the behavior of similar compounds, it can be inferred that it might function as an alkylating agent . Alkylating agents work by donating an alkyl group to the guanine base of DNA, which leads to DNA cross-linking. This cross-linking inhibits DNA replication and transcription, leading to cell death .

Biochemical Pathways

Similar compounds have been shown to induce oxidative stress and alter antioxidant enzyme activities . They can also inhibit key enzymes like acetylcholinesterase and Na+,K±ATPase, which are crucial for normal cellular function .

Pharmacokinetics

Similar compounds like lomustine have been studied, and it was found that they are well-absorbed and widely distributed in the body after oral administration . They are metabolized in the liver and excreted through the kidneys .

Result of Action

Similar compounds have been shown to cause dna damage, inhibit dna replication and transcription, induce oxidative stress, and alter enzyme activities, leading to cell death .

Action Environment

The action, efficacy, and stability of 4-(2-Chloroethyl)-1,2-oxazole can be influenced by various environmental factors. For instance, similar compounds like TCEP have been shown to cause adverse effects in aquatic organisms when present in the environment at high concentrations . Factors such as pH, temperature, and presence of other chemicals can also influence the action and stability of these compounds .

Propriétés

IUPAC Name |

4-(2-chloroethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHPVMNMLXQGEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2430009.png)

![1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2430014.png)

![8-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430016.png)

![[5-(4-methoxyphenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2430017.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2430018.png)

![2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2430027.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2430028.png)

![3-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2430031.png)

![6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID](/img/structure/B2430032.png)